![molecular formula C17H17NO B11775520 3-Ethyl-1-methyl-3-phenylindolin-2-one](/img/structure/B11775520.png)
3-Ethyl-1-methyl-3-phenylindolin-2-one
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Overview
Description
3-Ethyl-1-methyl-3-phenylindolin-2-one is a synthetic organic compound belonging to the indolinone family. Indolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique structure with an indolinone core substituted with ethyl, methyl, and phenyl groups, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-methyl-3-phenylindolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and cost-effectiveness. Large-scale production may utilize continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-methyl-3-phenylindolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Formation of oxindoles.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various functional groups on the aromatic ring.
Scientific Research Applications
Biological Activities
Research indicates that 3-Ethyl-1-methyl-3-phenylindolin-2-one exhibits significant biological activities, particularly in the fields of oncology and antimicrobial research.
Anticancer Properties
Studies have shown that this compound demonstrates anticancer activity against various cell lines. It appears to inhibit enzymes involved in cancer progression, such as protein kinases, leading to reduced tumor growth . The compound's mechanism of action likely involves modulation of signaling pathways related to cell proliferation and apoptosis.
Anti-inflammatory and Antimicrobial Effects
In addition to its anticancer properties, this compound has been reported to possess anti-inflammatory and antimicrobial activities. These properties make it a candidate for drug development targeting inflammatory diseases and infections .
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of this compound:
- National Cancer Institute (NCI) Evaluation : The compound underwent assessment through the Developmental Therapeutic Program (DTP) at NCI, demonstrating significant antimitotic activity against human tumor cells with mean growth inhibition values indicating promising therapeutic potential .
- Antimicrobial Activity Studies : In vitro evaluations have shown that this compound exhibits notable antimicrobial effects against various pathogens, suggesting its utility in treating infectious diseases .
Mechanism of Action
The mechanism of action of 3-Ethyl-1-methyl-3-phenylindolin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenylindolin-2-one: Shares a similar indolinone core but lacks the ethyl group.
1-Methyl-2-oxindole: Contains an oxindole core with a methyl group.
Indole-3-acetic acid: A naturally occurring indole derivative with significant biological activity.
Uniqueness
3-Ethyl-1-methyl-3-phenylindolin-2-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other indolinone derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Biological Activity
3-Ethyl-1-methyl-3-phenylindolin-2-one is a compound belonging to the indolinone family, characterized by its unique structural features that contribute to its diverse biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H18N2O, with a molecular weight of approximately 251.31 g/mol. The presence of both ethyl and phenyl groups enhances its reactivity and biological profile compared to similar compounds. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may bind to enzymes involved in cancer progression, such as protein kinases, leading to inhibited activity and reduced tumor growth. The compound has shown potential in modulating signaling pathways related to cell proliferation and apoptosis, making it a candidate for anticancer therapy.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. It exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cells. The mechanisms underlying its anticancer effects include:
- Induction of apoptosis through caspase activation.
- Inhibition of cell cycle progression.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli has been documented, indicating its potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Characteristics | Notable Activities |
---|---|---|
3-Methyl-1-phenylandolin-2-one | Contains a methyl group instead of ethyl | Anticancer properties |
1-Methylindole | Lacks the indolinone structure | Neuroprotective effects |
2-Oxoindole | Contains a keto group at position 2 | Exhibits antibacterial activity |
4-Methylindoline | Has a methyl group at position 4 | Potential antitumor agent |
The structural differences significantly influence their biological activities and therapeutic potentials.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Anticancer Activity Study : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells, with IC50 values indicating potent cytotoxic effects.
- Anti-inflammatory Research : In an experimental model of inflammation, administration of this compound significantly reduced edema formation compared to control groups.
- Antimicrobial Efficacy : Another study reported that this compound exhibited minimum inhibitory concentrations (MICs) against several bacterial strains, showcasing its potential as an antimicrobial agent.
Properties
Molecular Formula |
C17H17NO |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
3-ethyl-1-methyl-3-phenylindol-2-one |
InChI |
InChI=1S/C17H17NO/c1-3-17(13-9-5-4-6-10-13)14-11-7-8-12-15(14)18(2)16(17)19/h4-12H,3H2,1-2H3 |
InChI Key |
MSTFIOZAKQIYGW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2N(C1=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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